molecular formula C17H15BrS2 B11554305 2-[(4-Bromophenyl)(5-methylthiophen-2-YL)methyl]-5-methylthiophene

2-[(4-Bromophenyl)(5-methylthiophen-2-YL)methyl]-5-methylthiophene

Cat. No.: B11554305
M. Wt: 363.3 g/mol
InChI Key: DFFHVASRWBIQPK-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene is a complex organic compound that features a bromophenyl group and two methylthiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, facilitated by a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene involves its interaction with molecular targets and pathways within biological systems. The bromophenyl and methylthiophene groups can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)(5-methylthiophen-2-yl)methyl]-5-methylthiophene is unique due to its specific combination of bromophenyl and methylthiophene groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15BrS2

Molecular Weight

363.3 g/mol

IUPAC Name

2-[(4-bromophenyl)-(5-methylthiophen-2-yl)methyl]-5-methylthiophene

InChI

InChI=1S/C17H15BrS2/c1-11-3-9-15(19-11)17(16-10-4-12(2)20-16)13-5-7-14(18)8-6-13/h3-10,17H,1-2H3

InChI Key

DFFHVASRWBIQPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=C(C=C2)Br)C3=CC=C(S3)C

Origin of Product

United States

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